molecular formula C15H13N5O2S B11976035 2-methoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

2-methoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Cat. No.: B11976035
M. Wt: 327.4 g/mol
InChI Key: DZKPROZJKUMSMZ-CAOOACKPSA-N
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Description

4-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is a complex organic compound that features a triazole ring, a pyridine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the pyridine moiety, and the final coupling with the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions on the phenol group can introduce various functional groups.

Scientific Research Applications

4-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Mechanism of Action

The mechanism by which 4-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and pyridine rings can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a triazole ring, pyridine ring, and phenol group makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5O2S/c1-22-13-7-10(4-5-12(13)21)8-17-20-14(18-19-15(20)23)11-3-2-6-16-9-11/h2-9,21H,1H3,(H,19,23)/b17-8+

InChI Key

DZKPROZJKUMSMZ-CAOOACKPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)O

Origin of Product

United States

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